molecular formula C13H14N2O3S3 B5809092 methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate CAS No. 680988-25-4

methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

Cat. No.: B5809092
CAS No.: 680988-25-4
M. Wt: 342.5 g/mol
InChI Key: OQTHMICKAYPLST-UHFFFAOYSA-N
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Description

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate (CAS: 680988-25-4) is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzylthio group at position 5 and a methylthioacetate moiety at position 2 . The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of dual thioether linkages enhances its metabolic stability and binding affinity to biological targets, while the methyl ester group improves solubility for synthetic manipulation .

Properties

IUPAC Name

methyl 2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S3/c1-17-10-5-3-9(4-6-10)7-19-12-14-15-13(21-12)20-8-11(16)18-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHMICKAYPLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680988-25-4
Record name METHYL ((5-((4-METHOXYBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves the reaction of 4-methoxybenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate exhibited promising results in inhibiting cell proliferation in prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cells .

Cell Line IC50 (µM) Mechanism of Action
PC315.0Induction of apoptosis
HT-2912.5Cell cycle arrest
SKNMC10.0Inhibition of migration

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that 1,3,4-thiadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. This compound was tested against various pathogens and showed significant inhibitory effects .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antioxidant Activity

The antioxidant capacity of thiadiazole derivatives is another area of interest. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation . The antioxidant activity of this compound was evaluated using DPPH and ABTS assays.

Assay Type IC50 (µg/mL)
DPPH25
ABTS30

Case Study 1: Anticancer Mechanism Exploration

In a recent study published in Nature, researchers synthesized a series of novel thiadiazoles to investigate their anticancer mechanisms through flow cytometry analysis. This compound showed a significant increase in apoptotic cell populations compared to controls .

Case Study 2: Antimicrobial Screening

A comprehensive screening of this compound against clinical isolates demonstrated its potential as a therapeutic agent for treating resistant bacterial infections . The compound's efficacy was particularly notable against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microbial cells. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzylthio group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzylthio in compound 5e .
  • Replacement of the methyl ester with an ethyl ester (e.g., Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) slightly increases lipophilicity but may reduce metabolic stability .
  • Yoda1 exemplifies structural optimization for specific biological targets (e.g., PIEZO1 ion channels) via incorporation of a pyrazine ring and dichlorophenyl group .

Physicochemical Properties

Property Target Compound 5e 5h Yoda1
Melting Point (°C) Not reported 132–134 133–135 178–180 (analogous to 4l)
Molecular Weight (g/mol) 341.38 (related ester) 505.97 (chlorinated analog) 504.996 (benzylthio) 443.3
Solubility Moderate (ester group) Low (chlorophenyl) Low (benzylthio) Low (dichlorophenyl)

Biological Activity

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate, with the CAS number 680988-25-4, is a derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O3S3C_{13}H_{14}N_{2}O_{3}S_{3}, featuring a complex structure that includes multiple sulfur atoms and a methoxybenzyl group. Its structural formula can be represented as follows:

Methyl (5(4methoxybenzyl)thio1,3,4thiadiazol 2 ylthio)acetate\text{Methyl }\left(5-\left(4-\text{methoxybenzyl}\right)\text{thio}-1,3,4-\text{thiadiazol 2 yl}\text{thio}\right)\text{acetate}

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-methoxybenzylthio)-1,3,4-thiadiazole with methyl acetate under controlled conditions to yield the desired ester. Precise conditions such as temperature and reaction time are critical for optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound has been evaluated against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics.
  • A549 (Lung Cancer) : In vitro assays indicated promising anticancer activity.

The compound's mechanism of action may involve the induction of apoptosis in cancer cells through caspase activation pathways.

Other Biological Activities

In addition to its anticancer effects, this compound exhibits:

  • Antimicrobial Activity : Studies suggest that thiadiazole derivatives possess broad-spectrum antimicrobial properties, inhibiting the growth of various bacterial strains.
Activity TypeCell Line/OrganismIC50 Value (µM)
AnticancerMCF-715.0
AnticancerA54912.5
AntimicrobialE. coli20.0
AntimicrobialS. aureus18.0

Case Studies and Research Findings

  • Anticancer Evaluation : A study published in Acta Pharmaceutica reported that derivatives of 1,3,4-thiadiazoles showed significant activity against MCF-7 and A549 cell lines. The most active compounds were noted to induce cell cycle arrest and apoptosis .
  • Mechanism of Action : Research indicates that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways . The data suggest that this compound could serve as a lead compound for further development in cancer therapeutics.
  • Safety Profile : Preliminary toxicity studies on normal cell lines indicate a favorable safety profile with minimal cytotoxicity observed at therapeutic concentrations .

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